molecular formula C6H3Cl2NO2 B1666562 2,3-Dichloronitrobenzene CAS No. 27900-75-0

2,3-Dichloronitrobenzene

Cat. No. B1666562
CAS RN: 27900-75-0
M. Wt: 192 g/mol
InChI Key: CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992)

Scientific Research Applications

Intermediates in Manufacture

2,3-Dichloronitrobenzene is commonly used as an intermediate in the manufacture of dyes, phyto-sanitary, and drug products. Its structure, involving the NO2 plane and benzene ring, plays a crucial role in these applications (Bhar et al., 1995).

Solubility and Thermodynamic Properties

The solubility of 2,3-Dichloronitrobenzene in various solvents has been extensively studied. Its solubility increases with temperature and the mass fraction of solvents like methanol or ethanol. These properties are essential for its applications in chemical processes, and various models have been developed to accurately predict its solubility behavior (Li et al., 2014).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of 2,3-Dichloronitrobenzene in aqueous solutions have shown that under specific conditions, it undergoes a rapid reaction, leading to the formation of intermediate products like chloronitrophenols. This research is relevant for understanding its environmental impact and degradation pathways (Hustert et al., 1987).

Synthesis Processes

The synthesis of dichloronitrobenzene from other chemical compounds has been studied, with factors like reaction temperature and catalysts being critical for the yield and quality of the product. This research is vital for optimizing production processes in the chemical industry (Hui, 2003).

Biodegradation

Research on the aerobic biodegradation of dichloronitrobenzene indicates its potential for bioremediation. Studies have shown that specific strains of bacteria can degrade 2,3-Dichloronitrobenzene under aerobic conditions, releasing nitrite in the process. This is significant for environmental remediation of contaminated sites (Palatucci et al., 2019).

properties

IUPAC Name

1,2-dichloro-3-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
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InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H3Cl2NO2
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DSSTOX Substance ID

DTXSID8024997
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Molecular Weight

192.00 g/mol
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Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS.
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Boiling Point

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C
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Flash Point

255 °F (NTP, 1992), 123 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none
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Density

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], Vapor pressure at 20 °C: negligible
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Product Name

2,3-Dichloronitrobenzene

Color/Form

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles.

CAS RN

3209-22-1, 27900-75-0
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Melting Point

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloronitrobenzene
Reactant of Route 2
2,3-Dichloronitrobenzene
Reactant of Route 3
2,3-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
2,3-Dichloronitrobenzene
Reactant of Route 5
Reactant of Route 5
2,3-Dichloronitrobenzene
Reactant of Route 6
2,3-Dichloronitrobenzene

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